Pim-1 kinase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

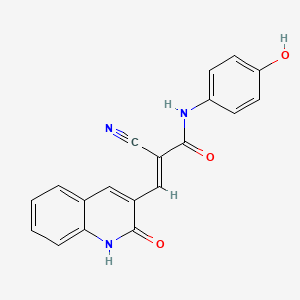

C19H13N3O3 |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

(E)-2-cyano-N-(4-hydroxyphenyl)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide |

InChI |

InChI=1S/C19H13N3O3/c20-11-14(19(25)21-15-5-7-16(23)8-6-15)10-13-9-12-3-1-2-4-17(12)22-18(13)24/h1-10,23H,(H,21,25)(H,22,24)/b14-10+ |

InChI Key |

PQNSPQNJTRBBNM-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Pim-1 kinase inhibitors. It details the underlying signaling pathways, quantitative measures of inhibition, and the experimental protocols used to characterize these therapeutic agents.

The Pim-1 Signaling Axis: A Core Regulator of Cell Fate

Pim-1 is a constitutively active serine/threonine kinase that acts as a crucial downstream effector in various signal transduction pathways.[1][2] Unlike many other kinases, its activity is primarily regulated at the level of transcription, translation, and protein stability rather than by phosphorylation.[3] Pim-1 plays a significant role in cell cycle progression, survival, and apoptosis, making it a key target in oncology research.[1][4]

Upstream Regulation: The expression of the Pim-1 gene is predominantly induced by a wide range of cytokines and growth factors, including interleukins (IL-2, IL-3, IL-6), interferons (IFNγ), and tumor necrosis factor-alpha (TNFα).[1][5] This induction is mainly mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, where transcription factors STAT3 and STAT5 directly bind to the Pim-1 promoter to initiate transcription.[1][3] Other pathways, such as those involving NF-κB and PI3K/Akt, also contribute to the regulation of Pim-1 expression.[5][6][7]

Downstream Effectors and Cellular Functions: Once expressed, Pim-1 phosphorylates a diverse array of substrates to execute its cellular functions:

-

Inhibition of Apoptosis: A primary role of Pim-1 is to promote cell survival. It achieves this by phosphorylating and inactivating the pro-apoptotic protein Bad, a member of the Bcl-2 family.[4] Phosphorylation at key residues like Ser112, Ser136, and Ser155 prevents Bad from binding to and inhibiting anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby suppressing apoptosis.[5]

-

Promotion of Cell Cycle Progression: Pim-1 facilitates cell cycle progression by phosphorylating and inactivating cyclin-dependent kinase (CDK) inhibitors.[3] Key targets include p21Cip1/WAF1 and p27Kip1.[3][5][8] Phosphorylation of these proteins often leads to their export from the nucleus or proteasomal degradation, relieving the brakes on the cell cycle.[3]

-

Regulation of Protein Synthesis: Pim-1 can phosphorylate and regulate components of the protein synthesis machinery, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), suggesting a role in cellular metabolism and growth that runs parallel to the PI3K/Akt/mTOR pathway.[9]

Core Mechanism of Action of Pim-1 Inhibitors

The predominant mechanism of action for the majority of small-molecule Pim-1 inhibitors is ATP-competitive inhibition .[2][4][9] The Pim-1 kinase structure features a conserved ATP-binding pocket located between its N- and C-terminal lobes.[2] Inhibitor compounds are designed to fit into this pocket with high affinity, directly competing with endogenous ATP.

By occupying this site, the inhibitor prevents the binding of ATP and subsequent transfer of its γ-phosphate to the serine or threonine residues of a substrate protein.[2] This effectively blocks the catalytic function of the kinase. The cellular consequences of this inhibition are the direct reversal of Pim-1's oncogenic functions:

-

Activation of Apoptosis: Inhibition of Pim-1 prevents the phosphorylation of Bad. Unphosphorylated Bad is free to heterodimerize with Bcl-xL/Bcl-2, thereby promoting mitochondrial-mediated apoptosis.[4]

-

Cell Cycle Arrest: The activity of CDK inhibitors like p21 and p27 is restored, leading to cell cycle arrest, typically at the G1/S transition.[8][10]

While ATP competition is the primary mechanism, some novel screening methods have identified inhibitors that may also interact with substrate-binding residues, potentially representing a different class of inhibition.[8]

Quantitative Assessment of Pim-1 Inhibition

The potency of Pim-1 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through biochemical assays using recombinant Pim-1 kinase or in cell-based assays measuring a downstream biological effect.

| Inhibitor Compound | IC50 / Ki (Pim-1) | Assay Type / Notes | Reference(s) |

| AZD1208 | 0.4 nM | Biochemical Assay (Pan-Pim inhibitor) | [11][12] |

| PIM447 (LGH447) | 6 pM (Ki) | Biochemical Assay (Pan-Pim inhibitor) | [11][12] |

| SGI-1776 | 7 nM | Biochemical Assay (Selective for Pim-1 over Pim-2/3) | [11][12] |

| Compound 10f | 17 nM | Biochemical Assay | [10] |

| TCS PIM-1 1 | 50 nM | Biochemical Assay | [12] |

| Quercetagetin | 340 nM | Biochemical Assay | [9] |

| Quercetagetin | 5.5 µM (ED50) | Cell-Based Assay (Inhibition of Bad phosphorylation) | [9] |

| Unnamed Inhibitor | 150 nM | Biochemical Assay | [8] |

Key Experimental Protocols

Characterizing the mechanism of action of a Pim-1 inhibitor requires a combination of biochemical and cell-based assays to confirm direct enzyme inhibition, target engagement within the cell, and the desired physiological outcome.

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Pim-1 kinase.

Methodology:

-

Plate Coating: 96-well microplates are coated with a recombinant Pim-1 substrate, such as GST-tagged Bad protein (GST-Bad), and incubated overnight.[9]

-

Blocking: Unbound sites in the wells are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.[9]

-

Kinase Reaction:

-

Recombinant Pim-1 kinase is pre-incubated with various concentrations of the test inhibitor compound in a kinase reaction buffer.

-

This mixture is added to the washed, substrate-coated wells.

-

The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation.

-

-

Detection:

-

The wells are washed to remove ATP and unbound enzyme.

-

A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Bad Ser112) is added.

-

A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.

-

A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.[9]

-

Other common biochemical methods include radiometric assays that measure the transfer of radioactive ³³P from [γ-³³P]-ATP to a peptide substrate.[13]

Target Engagement via Western Blot: This assay confirms that the inhibitor engages and blocks Pim-1 activity within intact cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines known to express Pim-1 (e.g., Daudi, Raji, RWPE2) are cultured and treated with increasing concentrations of the Pim-1 inhibitor for a specified time.[4][9]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is quantified using a Bradford or BCA assay.[14]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against the phosphorylated form of a key Pim-1 substrate (e.g., phospho-Bad Ser112) and the total form of the substrate. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a secondary antibody and visualized. A dose-dependent decrease in the phospho-Bad signal, without a change in total Bad, indicates successful target engagement by the inhibitor.[4][5]

Cellular Potency via Viability/Proliferation Assay: This assay measures the functional downstream effect of Pim-1 inhibition on cell growth and survival.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with a range of inhibitor concentrations for 24-72 hours.[4][9]

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT (measures mitochondrial reductase activity) or CellTiter-Glo® (measures intracellular ATP levels).[4]

-

Data Analysis: The results are used to plot a dose-response curve and calculate the cellular IC50 value, representing the concentration of inhibitor required to reduce cell viability by 50%.

Conclusion

Pim-1 kinase inhibitors primarily function as ATP-competitive agents that block the enzyme's catalytic activity. This inhibition leads to the reactivation of pro-apoptotic and cell cycle inhibitory pathways, making these compounds promising therapeutic agents for various hematological malignancies and solid tumors where Pim-1 is overexpressed.[7][15] A thorough characterization using the biochemical and cellular assays outlined in this guide is essential for the successful development of novel and effective Pim-1 targeted therapies.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

Pim-1 Kinase Signaling in Cancer: A Technical Guide for Researchers

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of highly conserved serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3] Initially identified as a proto-oncogene in murine T-cell lymphomas, Pim-1 is a key regulator of numerous cellular processes, including cell cycle progression, survival, apoptosis, and metabolism.[1][4][5] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the level of transcription and protein stability.[5][6] Aberrant overexpression of Pim-1 is a common feature in a wide array of hematological malignancies and solid tumors, where it promotes tumorigenesis, metastasis, and resistance to therapy, making it an attractive target for cancer drug development.[2][3][7]

This technical guide provides an in-depth overview of the Pim-1 signaling pathway, its role in cancer, quantitative data on its expression and inhibition, and detailed experimental protocols for its study.

Core Signaling Pathway: Regulation and Substrates

The Pim-1 signaling network is a crucial axis in cancer cell biology, primarily governed by upstream cytokine signaling and exerting its influence through a diverse range of downstream substrates.

Upstream Regulation

Pim-1 is a primary response gene whose expression is rapidly induced by various cytokines, growth factors, and mitogens.[7][8] The principal pathway governing its transcription is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2][9]

-

Activation : Cytokines (e.g., IL-2, IL-3, IL-6, IFNγ) bind to their cell surface receptors, leading to the activation of associated JAKs.[4]

-

STAT Phosphorylation : Activated JAKs phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins (primarily STAT3 and STAT5).[9]

-

Transcription : Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, thereby initiating its transcription.[1][4]

Interestingly, Pim-1 can participate in a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins (SOCS1 and SOCS3).[1] Stabilized SOCS proteins then inhibit JAKs, thereby downregulating the very pathway that triggers Pim-1 expression.[1]

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pim-kinases-in-cancer-diagnostic-prognostic-and-treatment-opportunities - Ask this paper | Bohrium [bohrium.com]

- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pim Kinases: Important Regulators of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Pim-1 Kinase in Cellular Proliferation and Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Pim-1 proto-oncogene, a highly conserved serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression and apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors, primarily through the JAK/STAT signaling pathway.[1][3] Aberrant expression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors, such as prostate and pancreatic cancer, where it contributes to tumorigenesis by promoting cell proliferation and inhibiting apoptosis.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which Pim-1 governs cell cycle transitions and apoptotic pathways, details key experimental protocols for its study, and presents its substrates and clinical inhibitors in structured tables and signaling diagrams.

Pim-1 in Cell Cycle Regulation

Pim-1 kinase is a key accelerator of the cell cycle, exerting its influence at both the G1/S and G2/M transitions.[4][7] It achieves this by phosphorylating and modulating the activity of critical cell cycle inhibitors and activators.

G1/S Transition Control

Pim-1 promotes entry into the S phase by targeting the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 and p27Kip1.

-

Phosphorylation of p21Cip1/WAF1: Pim-1 directly phosphorylates p21 on Threonine 145 (Thr145).[8][9] This phosphorylation event has two major consequences: it promotes the translocation of p21 from the nucleus to the cytoplasm and enhances its stability.[8][10][11] While nuclear p21 acts as a potent cell cycle inhibitor, cytoplasmic p21 has been associated with anti-apoptotic and oncogenic functions.[10] By sequestering p21 in the cytoplasm, Pim-1 effectively removes the brakes on CDK2 activity, facilitating the G1/S transition.[3][10]

-

Downregulation of p27Kip1: Pim-1 regulates p27 at both the transcriptional and post-translational levels.[4][12]

-

Post-translational: Pim kinases phosphorylate p27 at Threonine 157 (T157) and Threonine 198 (T198).[4][12] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the nuclear export of p27 and its subsequent proteasome-dependent degradation.[12]

-

Transcriptional: Pim-1 phosphorylates and inactivates Forkhead box O (FoxO) transcription factors (e.g., FoxO1a, FoxO3a), which are responsible for transcribing the p27 gene.[4][12] This dual-pronged attack ensures a significant reduction in cellular p27 levels, thereby promoting cell cycle progression.[4]

-

G2/M Transition Control

Pim-1 also plays a role in the entry into mitosis by activating Cdc25 phosphatases.

-

Activation of Cdc25A and Cdc25C: Pim-1 physically interacts with and phosphorylates the cell division cycle 25A (Cdc25A) phosphatase, which enhances its activity.[13][14] Cdc25A, in turn, activates CDK/cyclin complexes required for cell cycle progression.[15] This creates a feed-forward loop, as Cdc25A is also a transcriptional target of c-Myc, a key collaborator of Pim-1.[13] Pim-1 can also phosphorylate and activate Cdc25C, another crucial phosphatase for the G2/M transition.[4][6]

Synergy with c-Myc

The collaboration between Pim-1 and the c-Myc oncoprotein is a powerful driver of tumorigenesis.[5][16]

-

c-Myc Stabilization: Pim-1 and Pim-2 can phosphorylate c-Myc on Serine 329, a novel site that protects it from proteasomal degradation.[5] Pim-1 also indirectly affects c-Myc stability by modulating phosphorylation at other key sites like Thr58 and Ser62.[5]

-

Enhanced Transcriptional Activity: By stabilizing c-Myc, Pim-1 enhances its transcriptional activity, leading to the upregulation of genes involved in proliferation and cell growth.[5][17] This synergistic relationship is critical for the rapid development of lymphomas observed in bitransgenic mouse models.[5]

Signaling Pathway: Pim-1 in G1/S Regulation

Caption: Pim-1 promotes G1/S transition by inhibiting p27 and relocating p21.

Pim-1 in Apoptosis Regulation

Pim-1 is a potent survival kinase that protects cells from apoptosis induced by various stimuli, including cytokine withdrawal and chemotherapy drugs.[2][7][18]

Inactivation of Pro-Apoptotic Proteins

A primary anti-apoptotic mechanism of Pim-1 is the direct phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 on Serine 112 promotes its sequestration by 14-3-3 proteins, preventing it from binding to and antagonizing anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][10] This leaves Bcl-2 and Bcl-xL free to inhibit the mitochondrial apoptosis pathway.

Regulation of Bcl-2 Family Expression

Enforced expression of Pim-1 has been shown to maintain the expression of anti-apoptotic Bcl-2 mRNA after cytokine withdrawal in dependent cell lines.[18][19] Downregulation of both Pim-1 and Bcl-2 is observed during apoptosis induced by IL-6 depletion, suggesting a direct link between Pim-1 activity and Bcl-2 levels.[20] This indicates that in addition to inhibiting pro-apoptotic members, Pim-1 also ensures the continued presence of survival factors.

Inhibition of Apoptotic Signaling Cascades

Pim-1 can also inhibit stress-induced apoptosis by targeting upstream signaling kinases. It has been shown to phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (Ask1).[21] By inhibiting Ask1, Pim-1 blocks the activation of the downstream JNK and p38 MAPK pathways, which are critical for executing stress-induced cell death.[21]

A Context-Dependent Role with c-Myc

While Pim-1 generally promotes survival, its interaction with c-Myc can, under certain conditions like serum deprivation, paradoxically stimulate c-Myc-mediated apoptosis.[16] This process occurs upstream of caspase-3 activation and requires the kinase activity of Pim-1.[16] This suggests that the ultimate outcome of Pim-1 signaling (survival vs. apoptosis) is highly context-dependent and influenced by the cellular environment and the status of cooperating oncogenes.

Signaling Pathway: Pim-1 in Apoptosis Regulation

Caption: Pim-1 inhibits apoptosis by phosphorylating BAD and suppressing Ask1.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding Pim-1 substrates and phosphorylation sites.

Table 1: Key Pim-1 Substrates in Cell Cycle and Apoptosis

| Substrate | Function | Pim-1 Effect | Key Phosphorylation Site(s) | Outcome |

| p21Cip1/WAF1 | CDK Inhibitor | Phosphorylation | Thr145[8][9] | Nuclear export, stabilization, G1/S progression.[8][10] |

| p27Kip1 | CDK Inhibitor | Phosphorylation | Thr157, Thr198[4][12] | Nuclear export, degradation, G1/S progression.[12] |

| Cdc25A | Phosphatase | Phosphorylation, Activation | Not fully mapped | G1/S & G2/M progression, enhanced transformation.[13][14] |

| c-Myc | Transcription Factor | Phosphorylation | Ser329[5] | Increased stability, enhanced transcriptional activity.[5] |

| BAD | Pro-apoptotic Bcl-2 family | Phosphorylation | Ser112[7] | Inactivation, sequestration by 14-3-3, cell survival.[7] |

| FoxO1a/FoxO3a | Transcription Factors | Phosphorylation | Not fully mapped | Inactivation, reduced transcription of p27.[4][12] |

| Ask1 | Pro-apoptotic Kinase | Phosphorylation | Ser83[21] | Inactivation, inhibition of stress-induced apoptosis.[21] |

Key Experimental Protocols

Studying the function of Pim-1 involves a range of standard molecular and cell biology techniques.

In Vitro Kinase Assay

This assay directly measures the ability of Pim-1 to phosphorylate a substrate.

Methodology:

-

Protein Purification: Recombinant, active Pim-1 kinase and the purified substrate protein (e.g., GST-p21, His-BAD) are required.

-

Reaction Setup: Combine purified Pim-1 kinase and substrate in a kinase buffer containing ATP (often radiolabeled [γ-32P]ATP) and MgCl2.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection:

-

Radiolabeling: Separate proteins by SDS-PAGE, dry the gel, and expose it to X-ray film (autoradiography) to detect the phosphorylated substrate.

-

Antibody-based: Separate proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody for the site of interest.

-

Workflow: In Vitro Kinase Assay

Caption: Workflow for assessing direct substrate phosphorylation by Pim-1 kinase.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Pim-1 expression or inhibition on cell cycle phase distribution.

Methodology:

-

Cell Culture: Culture cells with desired modifications (e.g., Pim-1 overexpression, knockdown, or inhibitor treatment).

-

Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate a physical interaction between Pim-1 and a putative substrate within a cell.

Methodology:

-

Cell Lysis: Lyse cells expressing both Pim-1 and the target protein in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (e.g., anti-Pim-1).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, capturing the "bait" protein and any interacting "prey" proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution & Analysis: Elute the protein complexes from the beads using SDS-PAGE loading buffer. Analyze the eluate by Western blotting, probing with an antibody against the suspected interacting partner (e.g., anti-p27).

Clinical Significance and Therapeutic Targeting

The overexpression of Pim kinases in numerous cancers makes them attractive targets for therapeutic intervention.[3][22] Several small molecule inhibitors targeting the ATP-binding pocket of Pim kinases have been developed and are in various stages of clinical investigation.[3][23]

Table 2: Selected Pim Kinase Inhibitors in Clinical Development

| Inhibitor | Type | Target Cancers in Trials | Status (Representative Trials) |

| SGI-1776 | Pan-Pim | Prostate Cancer, Non-Hodgkin Lymphoma | Terminated (cardiac toxicity)[24] |

| AZD1208 | Pan-Pim | Acute Myeloid Leukemia, Prostate Cancer | Phase I/II completed/terminated[3][22] |

| PIM447 (LGH447) | Pan-Pim | Multiple Myeloma | Phase I/II completed[3][24] |

| INCB053914 | Pan-Pim | Diffuse Large B-cell Lymphoma, Advanced Malignancies | Phase I/II completed/terminated[24] |

Note: Clinical trial status is subject to change. This table is for illustrative purposes based on available data.

Targeting Pim-1 may be particularly effective in combination with standard chemotherapies, as its inhibition can sensitize cancer cells to apoptosis.[22] Furthermore, given the strong synergy between Pim-1 and c-Myc, Pim inhibitors hold promise for treating c-Myc-driven malignancies, which have historically been difficult to target directly.[17][22]

Conclusion

Pim-1 kinase is a central node in signaling networks that balance cell proliferation and survival. By phosphorylating a diverse array of substrates, it overrides key cell cycle checkpoints and dismantles pro-apoptotic machinery. This dual functionality makes Pim-1 a potent oncogene and a high-priority target for the development of novel cancer therapeutics. A thorough understanding of its regulatory mechanisms and interactions, facilitated by the experimental approaches detailed herein, is essential for designing effective strategies to counteract its pro-tumorigenic effects.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Pim-1 Kinase Inhibits Pathological Injury by Promoting Cardioprotective Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of the cell cycle inhibitor p21Cip1/WAF1 by Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physical and functional interactions between Pim-1 kinase and Cdc25A phosphatase. Implications for the Pim-1-mediated activation of the c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PrimoVeNde [librarysearch.library.utoronto.ca]

- 15. drpress.org [drpress.org]

- 16. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. experts.arizona.edu [experts.arizona.edu]

- 20. Down-regulation of Pim-1 and Bcl-2 is accompanied with apoptosis of interleukin-6-depleted mouse B-cell hybridoma 7TD1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. juniperpublishers.com [juniperpublishers.com]

- 24. mdpi.com [mdpi.com]

Pim-1 Kinase: A Deep Dive into its Substrates and Downstream Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a critical regulator of diverse cellular processes.[1][2][3] Its functional repertoire, encompassing cell cycle progression, apoptosis, and transcriptional activation, positions it as a key player in both normal physiology and tumorigenesis.[4][5] Overexpression of Pim-1 is a frequent observation in a multitude of hematological and solid malignancies, including prostate cancer, lymphoma, and leukemia, underscoring its significance as a therapeutic target.[6][7] This technical guide provides an in-depth exploration of the known substrates of Pim-1 kinase and the downstream signaling pathways it modulates, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Pim-1 Kinase Substrates: A Quantitative Overview

Pim-1 kinase exhibits a preference for substrates containing a consensus phosphorylation motif, characterized by basic residues (Arginine or Lysine) at the -3 and -5 positions relative to the phosphorylated Serine or Threonine.[8][9] The optimal substrate peptide sequence has been identified as Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X, where X is an amino acid with a small side chain.[10] A more refined consensus sequence for Pim kinase recognition is RXRHXS.[11] The phosphorylation of these substrates by Pim-1 initiates a cascade of downstream events that collectively regulate cellular function. A summary of key Pim-1 substrates, their phosphorylation sites, and the associated functional outcomes is presented below.

| Substrate | Phosphorylation Site(s) | Functional Consequence | References |

| Cell Cycle Regulators | |||

| p21Cip1/Waf1 | Thr145 | Promotes cell proliferation by affecting cellular localization and stability.[6] | [6] |

| p27Kip1 | Thr157, Thr198 | Promotes nuclear exclusion and degradation, leading to cell cycle progression.[6] | [6] |

| CDC25A | Not specified | Enhances phosphatase activity, promoting cell cycle progression.[7] | [7] |

| C-TAK1 | Not specified | Phosphorylation reduces C-TAK1's ability to inactivate Cdc25C, promoting G2/M transition.[12] | [12] |

| Apoptosis Regulators | |||

| BAD | Ser112, Ser136, Ser155 | Inhibits pro-apoptotic activity by promoting its dissociation from Bcl-XL and binding to 14-3-3 proteins.[13][14] | [13][14] |

| ASK1 | Ser83 | Decreases its kinase activity, thereby inhibiting stress-induced apoptosis.[15] | [15] |

| Transcription Factors and Co-regulators | |||

| c-Myc | Ser62, Ser329 | Increases protein stability and enhances transcriptional activity.[15] | [15] |

| Histone H3 | Ser10 | Stimulates the transcription of a subset of MYC-specific genes.[15] | [15] |

| NFATc1 | Ser257, S335 | Increases transcriptional activity.[13] | [13] |

| FOXP3 | Not specified | Leads to increased cell adhesion, migration, and invasion.[12][16] | [12][16] |

| Signaling Pathway Components | |||

| SOCS1 | Not specified | Stabilizes SOCS1, leading to the suppression of JAK/STAT signaling (negative feedback).[17] | [17] |

| SOCS3 | Not specified | Stabilizes SOCS3, contributing to the negative regulation of the JAK/STAT pathway.[17] | [17] |

| FLT3-ITD | Ser935 | Participates in a positive-feedback loop, enhancing its expression and stability.[17] | [17] |

| eIF4B | Ser406 | Required for MET translation, promoting cell migration.[12] | [12] |

| GSK3β | Not specified | Inhibition of GSK3β leads to increased adhesion, cell migration, and invasion.[12][16] | [12][16] |

| Notch1 | Ser2152 | Promotes migration of prostate cancer cells.[12] | [12] |

| eNOS | Ser633 | Increases eNOS activity, mediating angiogenesis.[12] | [12] |

| CXCR4 | Not specified | Regulates surface expression, promoting migration and invasion.[16] | [16] |

Downstream Signaling Pathways

Pim-1 kinase is a central node in multiple signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. Its expression is primarily regulated by the JAK/STAT pathway, which is activated by a variety of cytokines and growth factors.[15][17] Once expressed, Pim-1 phosphorylates a plethora of downstream effectors, influencing key cellular decisions.

JAK/STAT-Pim-1 Signaling Axis

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal upstream regulator of Pim-1 expression.[17] Cytokines such as Interleukins (IL-2, IL-3, IL-6) bind to their receptors, leading to the activation of JAKs.[17] Activated JAKs then phosphorylate STAT proteins (primarily STAT3 and STAT5), which dimerize and translocate to the nucleus to induce the transcription of target genes, including PIM1.[17] Pim-1, in turn, can create a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins, which inhibit JAK activity.[17]

Pim-1 in Cell Cycle Regulation

Pim-1 promotes cell cycle progression by targeting key cell cycle inhibitors.[6] It phosphorylates p21Cip1/Waf1 on Threonine 145, leading to its dissociation from Proliferating Cell Nuclear Antigen (PCNA) and promoting cell proliferation.[6][17] Similarly, Pim-1-mediated phosphorylation of p27Kip1 at Threonine 157 and 198 facilitates its nuclear export and subsequent degradation, thereby relieving its inhibitory effect on cyclin-dependent kinases (CDKs).[6] Furthermore, Pim-1 can activate the CDC25A phosphatase, which in turn activates CDKs to drive cell cycle transitions.[7]

Pim-1 and the Apoptotic Machinery

A crucial function of Pim-1 is the promotion of cell survival by inhibiting apoptosis.[15] A primary mechanism for this is the phosphorylation of the pro-apoptotic Bcl-2 family member, BAD.[13] Pim-1 phosphorylates BAD on Serine 112, 136, and 155, which promotes its sequestration by 14-3-3 proteins and prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-XL.[13][14] Additionally, Pim-1 can suppress apoptosis by phosphorylating and inhibiting Apoptosis signal-regulating kinase 1 (ASK1), a key component of the stress-induced JNK and p38 MAPK signaling pathways.[15]

Experimental Protocols

The identification and validation of Pim-1 kinase substrates and the characterization of its downstream effects rely on a variety of robust experimental techniques. Detailed below are methodologies for key experiments.

In Vitro Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits (e.g., Promega, BPS Bioscience) and measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][15][17]

Materials:

-

Recombinant active Pim-1 kinase

-

Pim-1 substrate (e.g., S6K synthetic peptide: KRRRLASLR)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well white plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase assay buffer, the desired concentration of Pim-1 substrate, and the test compound or vehicle control in the wells of the plate.

-

Add diluted active Pim-1 kinase to each well, except for the "no enzyme" control wells.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to each well to a final desired concentration (e.g., 25-50 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Termination and ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Pim-1 kinase activity.

-

Identification of Pim-1 Substrates using Reverse In-gel Kinase Assay (RIKA)

The RIKA method allows for the high-throughput identification of potential kinase substrates from complex protein mixtures.[16]

Workflow:

-

Protein Extract Preparation:

-

Prepare whole-cell protein extracts from the cells of interest.

-

Quantitatively dephosphorylate and deglycosylate the protein extracts to ensure all potential phosphorylation sites are accessible.

-

-

In-gel Kinase Reaction:

-

Resolve the treated protein extract on a denaturing SDS-polyacrylamide gel where recombinant active Pim-1 kinase has been co-polymerized within the gel matrix. A parallel control gel without the kinase is also run.

-

After electrophoresis, denature and then renature the proteins within the gel to restore kinase activity.

-

Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP or [γ-³³P]ATP to allow for the phosphorylation of substrates by the embedded Pim-1 kinase.

-

-

Analysis and Identification:

-

Wash the gel extensively to remove unincorporated radiolabeled ATP.

-

Visualize the phosphorylated proteins by autoradiography.

-

Excise the protein bands that are phosphorylated in the kinase-containing gel but not in the control gel.

-

Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).

-

Mass Spectrometry-based Phosphoproteomics for In Vivo Substrate Validation

This approach enables the global and quantitative analysis of protein phosphorylation in cells, allowing for the identification of bona fide Pim-1 substrates and the elucidation of its signaling networks.[3][18]

General Protocol Outline:

-

Cell Culture and Perturbation:

-

Culture cells with and without the perturbation of Pim-1 activity. This can be achieved through the overexpression of Pim-1, knockdown/knockout of the PIM1 gene, or treatment with a specific Pim-1 inhibitor.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and extract the proteins.

-

Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the phosphopeptides and localize the phosphorylation sites using database search algorithms.

-

Quantify the relative abundance of each phosphopeptide between the different experimental conditions (e.g., using stable isotope labeling methods like SILAC or label-free quantification).

-

Phosphopeptides that show a significant change in abundance upon perturbation of Pim-1 activity are considered potential direct or indirect substrates.

-

Conclusion

Pim-1 kinase is a multifaceted signaling molecule with a profound impact on cellular physiology and a well-established role in the pathogenesis of cancer. The expanding list of its substrates continues to illuminate the intricate mechanisms by which Pim-1 exerts its influence on cell proliferation, survival, and metabolism. The detailed understanding of its downstream effectors and the signaling pathways they govern is paramount for the rational design and development of novel therapeutic strategies targeting Pim-1. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of Pim-1 signaling and to identify and validate novel substrates, thereby paving the way for innovative anti-cancer therapies.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Rational Redesign of a Functional Protein Kinase-Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. traxtal.com [traxtal.com]

- 8. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pim kinase substrate identification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Pim-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Pim-1 kinase, a serine/threonine kinase frequently overexpressed in a multitude of hematological malignancies and solid tumors, has emerged as a pivotal target in modern oncology research. Its role in promoting cell proliferation, survival, and resistance to apoptosis makes it a compelling candidate for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel Pim-1 inhibitors, offering detailed experimental protocols, comprehensive data summaries, and visualizations of key biological and experimental processes.

The Pim-1 Signaling Pathway: A Central Node in Oncogenesis

Pim-1 is a constitutively active kinase, primarily regulated at the level of transcription. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates, thereby modulating numerous cellular processes critical for cancer development and progression.

The diagram below illustrates the central role of the Pim-1 signaling pathway in cancer.

Caption: The Pim-1 Signaling Pathway in Cancer.

Discovery of Novel Pim-1 Inhibitors: A Workflow

The identification and development of novel Pim-1 inhibitors is a multi-step process that begins with the screening of large compound libraries and progresses through hit validation, lead optimization, and preclinical evaluation.

The following diagram outlines a typical workflow for the discovery and development of Pim-1 inhibitors.

Caption: A typical drug discovery workflow for Pim-1 inhibitors.

Synthesis of Novel Pim-1 Inhibitors: Key Scaffolds and Methodologies

A diverse range of chemical scaffolds has been explored in the quest for potent and selective Pim-1 inhibitors. This section details the synthesis of representative compounds from several key classes.

Thiazolidine-2,4-dione Derivatives

5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione is a well-characterized Pim-1 inhibitor.[1][2][3][4][5][6] The synthesis is typically achieved through a Knoevenagel condensation.[2]

General Synthetic Protocol:

-

A mixture of 2,4-thiazolidinedione (1.0 eq.), the appropriate benzaldehyde (1.0 eq.), and a catalytic amount of a base (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

-

The reaction mixture is heated to reflux for a specified period (typically 2-6 hours), with monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or water) and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Oxo-indole Derivatives

The oxo-indole scaffold, inspired by the natural product saccharomonosporine A, has yielded potent pan-Pim kinase inhibitors.[7]

General Synthetic Protocol:

-

A mixture of a substituted isatin (1.0 eq.) and a substituted acetophenone (1.0-1.2 eq.) is dissolved in an appropriate solvent (e.g., ethanol).

-

A catalytic amount of a base (e.g., L-proline or pyrrolidine) is added to the mixture.

-

The reaction is stirred at room temperature or heated to reflux for a specified time (typically 4-24 hours), with monitoring by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Pyridyl Carboxamide Derivatives

The pyridyl carboxamide scaffold has been explored to develop potent pan-Pim kinase inhibitors with improved metabolic stability.[1][8]

General Synthetic Protocol:

-

To a solution of a substituted aminopyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF), a substituted carboxylic acid (1.0-1.2 eq.), a coupling agent (e.g., HATU or EDCI, 1.2-1.5 eq.), and a base (e.g., DIPEA or triethylamine, 2.0-3.0 eq.) are added.

-

The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours), with monitoring by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final pyridyl carboxamide derivative.

Bis-thiazole Derivatives

Bis-thiazole derivatives have been synthesized and evaluated as preferential Pim-1 kinase inhibitors.[8][9] The synthesis often involves a Hantzsch thiazole synthesis.[8]

General Synthetic Protocol:

-

A mixture of a thiourea or thioamide derivative (2.0 eq.) and a bis(α-haloketone) (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

-

The reaction mixture is heated to reflux for a specified duration (typically 4-12 hours), with monitoring by TLC.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., ethanol) and dried.

-

Recrystallization from an appropriate solvent can be performed for further purification.

In Vitro and In Vivo Evaluation: Experimental Protocols

The characterization of novel Pim-1 inhibitors requires a series of robust in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution.

-

Prepare a master mix containing the kinase substrate (e.g., a specific peptide) and ATP in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

Add the test inhibitor dilutions to the wells of a microplate.

-

Add the Pim-1 enzyme to the wells (excluding negative controls).

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of Pim-1 inhibitors on the viability and proliferation of cancer cell lines.[10]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., a cell line known to overexpress Pim-1) in a 96-well plate at a predetermined density.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Pim-1 inhibitor in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

-

Determine the EC50 value (the concentration that inhibits cell growth by 50%) by plotting the data on a dose-response curve.

-

In Vivo Tumor Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of a Pim-1 inhibitor in a living organism.[11][12]

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., a prostate or leukemia cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the Pim-1 inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Endpoint and Analysis:

-

At the end of the study (e.g., after a specified number of treatment days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the anti-tumor efficacy.

-

Tumor tissue can be further analyzed by immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Quantitative Data Summary of Novel Pim-1 Inhibitors

The following tables summarize the in vitro potency and cellular activity of selected novel Pim-1 inhibitors from different chemical classes.

Table 1: In Vitro Pim-1 Kinase Inhibitory Activity (IC50)

| Compound ID | Chemical Scaffold | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference(s) |

| SMI-4a | Thiazolidinedione | 17 | - | - | [13] |

| Compound 1 | Quinoxaline | 74 | >10,000 | >10,000 | [9] |

| AZD1208 | Imidazo[1,2-b]pyridazine | 0.4 | 5 | 1.9 | [13] |

| CX-6258 | Pyridyl Carboxamide | 5 | 25 | 16 | [13] |

| SGI-1776 | Pyridyl-imidazo[1,2-a]pyrazine | 7 | 350 | 70 | [13] |

| Compound 10f | 1,3,4-Oxadiazole | 17 | - | - | [7] |

| Compound 12 | Pyridine-based | 14.3 | - | - | [14] |

Table 2: Cellular Activity of Pim-1 Inhibitors (EC50)

| Compound ID | Cell Line | EC50 (µM) | Assay Type | Reference(s) |

| Compound 1 | KU812 (CML) | 38.9 | Cytotoxicity | [9] |

| Quercetagetin | RWPE2 (Prostate) | 5.5 | Inhibition of pBAD | [15] |

| Compound 10f | PC-3 (Prostate) | 0.016 | Cytotoxicity | [7] |

| Compound 12 | MCF-7 (Breast) | 0.5 | Cytotoxicity | [14] |

| Compound 5 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |

| Compound 8 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |

| Compound 14 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |

| Compound 15 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |

| Compound 16 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |

Conclusion

The discovery and synthesis of novel Pim-1 inhibitors represent a highly active and promising area of cancer research. The diverse chemical scaffolds and synthetic strategies outlined in this guide, coupled with the detailed experimental protocols for their evaluation, provide a solid foundation for researchers and drug development professionals. The continued exploration of this critical oncogenic pathway holds significant potential for the development of new and effective cancer therapies. The data presented herein underscores the feasibility of identifying potent and selective Pim-1 inhibitors with significant anti-proliferative activity in cancer cells, paving the way for future clinical investigations.

References

- 1. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - OAK Open Access Archive [oak.novartis.com]

- 2. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carb… [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hit to lead account of the discovery of a new class of inhibitors of Pim kinases and crystallographic studies revealing an unusual kinase binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products [mdpi.com]

Structural Basis for Pim-1 Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of Pim-1 kinase inhibition, providing a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document outlines the critical molecular interactions that govern inhibitor binding, details the experimental methodologies used to characterize these interactions, and presents a quantitative overview of various Pim-1 inhibitors.

Introduction to Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[1] Overexpression of Pim-1 is implicated in numerous human cancers, including prostate cancer and hematopoietic malignancies, making it an attractive target for therapeutic intervention.[1] The development of small molecule inhibitors that target the ATP-binding site of Pim-1 has become a significant focus in cancer research. A unique feature of the Pim-1 ATP-binding pocket is the presence of a proline residue (Pro123) in the hinge region, which prevents the formation of a canonical hydrogen bond that is common in other kinases.[2] This structural distinction provides an opportunity for the design of highly selective inhibitors.

Pim-1 Kinase Signaling Pathway

Pim-1 is regulated by the JAK/STAT pathway and is activated by various cytokines and growth factors.[1][3] Once expressed, Pim-1 phosphorylates a range of downstream substrates, thereby modulating their activity and influencing cellular processes. The following diagram illustrates the central role of Pim-1 in cellular signaling.

References

Pim-1 Kinase in Drug Resistance Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the role of the Pim-1 serine/threonine kinase in mediating resistance to anti-cancer therapies. It details the molecular mechanisms, summarizes key quantitative data, provides exemplary experimental protocols, and illustrates critical signaling pathways.

Introduction to Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that act as key regulators of diverse cellular processes.[1] Originally identified as oncogenes in hematopoietic malignancies, their overexpression is now linked to a wide array of solid tumors, including prostate, breast, and pancreatic cancers.[1][2] Pim kinases are constitutively active upon transcription and are primarily regulated at the level of protein expression and stability.[3][4] They are downstream effectors of numerous signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors.[5]

A growing body of evidence implicates Pim-1 kinase as a significant driver of resistance to a broad spectrum of cancer therapies, including conventional chemotherapy, targeted agents, and radiotherapy.[1][6][7] Its central role in promoting cell survival, proliferation, and inhibiting apoptosis makes it a critical node in the development of both intrinsic and acquired drug resistance.[3][8] This guide elucidates the core molecular mechanisms through which Pim-1 exerts its pro-survival and resistance-conferring functions.

Core Mechanisms of Pim-1-Mediated Drug Resistance

Pim-1 kinase promotes therapeutic resistance through a multi-pronged approach, impacting apoptosis, drug efflux, redox homeostasis, and crosstalk with other oncogenic signaling pathways.

Inhibition of Apoptosis

A primary mechanism by which Pim-1 confers drug resistance is by directly suppressing the intrinsic apoptotic pathway. Many chemotherapeutic agents exert their cytotoxic effects by inducing apoptosis. Pim-1 counteracts this by phosphorylating and inactivating key pro-apoptotic proteins.

-

Bad (Bcl-2 agonist of cell death): All three Pim isoforms can phosphorylate the pro-apoptotic protein Bad at Ser112.[1] This phosphorylation creates a binding site for 14-3-3 proteins, which sequesters Bad in the cytoplasm and prevents it from binding to and inhibiting the anti-apoptotic proteins BCL-XL and Bcl-2 at the mitochondrial membrane.[1][9] This action maintains mitochondrial integrity and prevents the release of cytochrome c.

-

ASK1 (Apoptosis signal-regulating kinase 1): Pim-1 can phosphorylate and inactivate ASK1, a key component of the MAPK signaling cascade that regulates stress-induced cell death.[1]

-

Mitochondrial Integrity: Pim-1 is involved in maintaining mitochondrial transmembrane potential.[1][10] By preventing the decrease in mitochondrial potential typically induced by agents like cisplatin, Pim-1 inhibits the activation of downstream caspases-9 and -3, thereby blocking the apoptotic cascade.[10]

Caption: Pim-1 inhibits apoptosis by phosphorylating Bad, leading to its sequestration.

Regulation of Drug Efflux Pumps

Pim-1 enhances the activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel chemotherapeutic drugs from cancer cells, thereby reducing intracellular drug concentration and efficacy.[11]

-

P-glycoprotein (P-gp/MDR1/ABCB1): Pim-1 can directly phosphorylate P-gp, a well-known transporter associated with multidrug resistance.[5][12] This phosphorylation is believed to enhance its stability and drug efflux activity.

-

BCRP (Breast Cancer Resistance Protein/ABCG2): The long isoform of Pim-1 (Pim-1L), which localizes to the plasma membrane, directly phosphorylates BCRP, promoting its drug resistance function in cancers like prostate cancer.[1][5]

Inhibition of Pim-1 has been shown to sensitize cells to chemotherapies that are substrates for these pumps, an effect mediated by both decreased transporter activity and reduced expression levels.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PIM kinases in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pim-1 plays a pivotal role in hypoxia-induced chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Targeting Pim-1 in Hematological Malignancies: A Technical Guide to Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology, particularly within hematological malignancies.[1] Overexpressed in a wide array of leukemias and lymphomas, Pim-1 is a critical downstream effector of oncogenic signaling pathways, such as JAK/STAT, and plays a pivotal role in promoting cell survival, proliferation, and resistance to therapy.[2][3][4] Its unique structural features and clear involvement in tumor progression have spurred the development of numerous small-molecule inhibitors, several of which have advanced into clinical trials.[2][5] This technical guide provides an in-depth overview of the Pim-1 signaling axis, summarizes preclinical and clinical data for Pim-1 inhibitors, details key experimental protocols for their evaluation, and outlines the therapeutic rationale for targeting Pim-1 in hematological cancers.

Pim-1 Upregulation and Core Signaling Pathways

Pim-1, along with its family members Pim-2 and Pim-3, lacks a regulatory domain, meaning its activity is primarily controlled at the level of transcription, translation, and protein stability.[3][6] In hematological malignancies, Pim-1 expression is frequently upregulated by cytokines and growth factors (e.g., IL-2, IL-3, IL-6, GM-CSF) that activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Oncogenic mutations in upstream components, such as FLT3-ITD or JAK2-V617F, lead to constitutive STAT5 activation, which in turn drives high levels of Pim-1 transcription.[1][4][7]

Once expressed, the Pim-1 protein is stabilized by interaction with heat shock protein 90 (Hsp90), which protects it from proteasomal degradation.[2][4] Pim-1 then phosphorylates a wide array of downstream substrates to exert its oncogenic functions.

Downstream Oncogenic Functions of Pim-1

Pim-1's role in tumorigenesis is multifaceted, impacting cell cycle progression, apoptosis, protein synthesis, and cellular metabolism.[8][9]

-

Inhibition of Apoptosis: Pim-1 phosphorylates the pro-apoptotic protein Bad on Ser112.[2][10] This creates a binding site for 14-3-3 proteins, sequestering Bad and preventing it from inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[2]

-

Cell Cycle Progression: Pim-1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors p21 and p27.[2][11] This leads to their nuclear export and subsequent degradation, removing a key brake on the cell cycle.

-

Cooperation with c-Myc: Pim-1 and the c-Myc oncogene cooperate powerfully. Pim-1 can phosphorylate and stabilize the c-Myc protein, enhancing its transcriptional activity.[2][9] Furthermore, Pim-1 can act as a transcriptional co-factor for Myc by phosphorylating histone H3 at Ser10 at Myc-binding sites, facilitating transcriptional activation of shared target genes.[9][11]

-

Promotion of Protein Synthesis: Pim-1 signaling converges on the mTORC1 pathway, a central regulator of protein synthesis. It can phosphorylate and inactivate PRAS40, a negative regulator of mTORC1.[12] Pim-1 also phosphorylates 4E-BP1, a key translational repressor, promoting cap-dependent translation of proteins essential for cell growth, such as Mcl-1 and Cyclin D1.[13][14]

Pim-1 as a Therapeutic Target in Hematological Cancers

The rationale for targeting Pim-1 is compelling. Its expression is low in normal tissues but significantly elevated in a variety of hematological malignancies, and high expression often correlates with poor prognosis.[1][7][15] Furthermore, Pim-1 has been implicated in resistance to both conventional chemotherapy and targeted agents.[3][8][13]

Table 1: Pim-1 Expression in Hematological Malignancies

| Malignancy | Expression Status & Key Findings | Citation(s) |

| Acute Myeloid Leukemia (AML) | Overexpressed, particularly in cases with FLT3-ITD or MLL rearrangements. High Pim-1 mRNA is a potential independent negative prognostic factor. | [2][7][15] |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Highly expressed in a significant subset, especially in Early T-cell Precursor (ETP)-ALL. Expression can be induced by IL-7 and chemotherapy, suggesting a role in resistance. | [8][16][17] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Overexpressed in approximately 50% of cases, more frequently in the activated B-cell (ABC) subtype due to constitutive JAK/STAT3 signaling. | [2] |

| Mantle Cell Lymphoma (MCL) | Pim kinases are overexpressed. Inhibition of Pim-1 leads to decreased phosphorylation of c-Myc and 4E-BP1, reducing Mcl-1 and cyclin D1 levels and inducing apoptosis. | [14] |

| Multiple Myeloma (MM) | Pim kinases are highly expressed and support myeloma cell growth and survival. Pan-Pim inhibition shows significant preclinical activity. | [13][18] |

| Myelofibrosis (MF) | Pim-1 expression is significantly upregulated and plays a role in modulating cytokine-induced JAK/STAT and PI3K/AKT pathways. | [19] |

Development and Efficacy of Pim-1 Inhibitors

The unique hinge region of the Pim kinase ATP-binding pocket has facilitated the development of potent and selective small-molecule inhibitors.[3][5] Numerous compounds have demonstrated significant anti-tumor activity in preclinical models.

Table 2: In Vitro Potency of Selected Pim Kinase Inhibitors

| Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Key Features | Citation(s) |

| SGI-1776 | ~7 | ~360 | ~93 | Early-generation pan-Pim inhibitor, also targets Flt3. | [2][14] |

| AZD1208 | 0.4 | 5.0 | 1.9 | Potent, orally available pan-Pim inhibitor. | [2] |

| LGB321 | 0.6 | 0.8 | 3.1 | Potent pan-Pim inhibitor with demonstrated activity against PIM2-dependent MM cells. | [20] |

| GNE-652 | ~0.02 | ~0.08 | ~0.02 | Picomolar pan-Pim inhibitor with excellent selectivity. | [12][18] |

| TP-3654 | N/A | N/A | N/A | Highly selective PIM1 kinase inhibitor. | [19] |

| Thiazolidinedione 4a | 13 | 2300 | N/A | Highly selective for Pim-1 over Pim-2. | [21] |

Note: IC₅₀ values can vary based on assay conditions. Data are compiled from multiple sources for illustrative purposes.

Preclinical studies have consistently shown that Pim inhibition leads to cell cycle arrest and apoptosis in a broad range of hematological cancer cell lines.[12][20] In xenograft models of AML and MM, Pim inhibitors have demonstrated single-agent efficacy and have shown synergistic effects when combined with standard-of-care agents like cytarabine or immunomodulatory drugs.[12][13][20][22]

Table 3: Pim Kinase Inhibitors in Clinical Development

| Inhibitor | Phase | Target Malignancies | Status / Key Findings | Citation(s) |

| PIM447 (LGH447) | Phase I/II | Multiple Myeloma, Myelofibrosis | Investigated in combination with other agents. Showed synergistic effects with pomalidomide + dexamethasone in preclinical MM models. | [13] |

| AZD1208 | Phase I | AML, MDS | Clinical development was discontinued. Showed preclinical efficacy but clinical activity was limited. | [2] |

| SGI-1776 | Phase I | NHL, Prostate Cancer | Clinical development was halted due to cardiotoxicity concerns. | [2] |

| TP-3654 | Phase I/II | Myelofibrosis (Relapsed/Refractory) | Monotherapy showed clinical activity, including spleen volume reduction, symptom improvement, and broad reductions in circulating cytokines. | [19] |

Key Experimental Protocols for Inhibitor Evaluation

Evaluating the therapeutic potential of a novel Pim-1 inhibitor requires a standardized workflow encompassing biochemical, cellular, and in vivo assays.

In Vitro Kinase Binding/Activity Assay (e.g., LanthaScreen® or ADP-Glo™)

Objective: To determine the direct inhibitory potential (IC₅₀) of a compound against purified Pim-1 kinase.

Methodology (LanthaScreen® Eu Kinase Binding Assay Example): [23]

-

Principle: This assay measures the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase active site by an inhibitor. A europium-labeled anti-tag antibody binds the kinase, and FRET occurs between the europium donor and the tracer's acceptor fluorophore. Inhibition disrupts FRET.

-

Reagents: 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), purified recombinant Pim-1, Eu-anti-tag antibody, Kinase Tracer 236, test compound series, and a known inhibitor (e.g., staurosporine) as a positive control.

-

Procedure (384-well plate format): a. Prepare serial dilutions of the test compound in 1X Kinase Buffer containing a constant percentage of DMSO. b. In each well, add 5 µL of the compound dilution. c. Prepare a kinase/antibody mix (e.g., 3X final concentration of Pim-1 and Eu-antibody) and add 5 µL to each well. d. Prepare a tracer solution (3X final concentration) and add 5 µL to each well to initiate the binding reaction. e. Incubate the plate at room temperature for 60 minutes, protected from light. f. Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Potency and Apoptosis Assay

Objective: To measure the effect of a Pim-1 inhibitor on the viability and apoptosis of hematological cancer cell lines.

Methodology (Using Jeko-1 MCL cells as an example): [14]

-

Cell Culture: Culture Jeko-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Viability Assay (e.g., CellTiter-Glo®): a. Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well. b. Treat cells with a serial dilution of the Pim-1 inhibitor for 72 hours. c. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). d. Measure luminescence on a plate reader. Calculate EC₅₀ from the dose-response curve.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): a. Treat cells with the inhibitor at relevant concentrations (e.g., 1x and 5x EC₅₀) for 48 hours. b. Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes. d. Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of a Pim-1 inhibitor in a living organism.

Methodology (AML Xenograft Model Example): [20]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-